[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid
Overview
Description
[1,1'4',1''-Terphenyl]-4,4''-dicarboxylic Acid: is an organic compound with the molecular formula C20H14O4 . It is a derivative of benzoic acid, characterized by the presence of three phenyl rings and a carboxylic acid group. This compound is known for its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Scientific Research Applications
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
Target of Action
It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme in humans .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to inhibit dihydroorotate dehydrogenase (quinone), a key enzyme in the de novo pyrimidine biosynthesis pathway . This could potentially affect the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Pharmacokinetics
For instance, the carboxylic acid groups could potentially enhance the compound’s solubility in water, which could impact its absorption and distribution .
Result of Action
Based on its potential target, the compound could potentially influence cellular processes such as dna and rna synthesis by affecting the availability of pyrimidine nucleotides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarboxylic Acid. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could also be influenced by the physiological environment within the body, including factors like the local concentration of the compound, the presence of other interacting molecules, and the metabolic state of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoic acid and phenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) at elevated temperatures.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic Acid: Similar structure with a phosphine group instead of a carboxylic acid group.
4-Carboxyphenylboronic Acid: Contains a boronic acid group instead of an additional phenyl ring.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains three carboxyphenyl groups attached to a central benzene ring.
Uniqueness
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid is unique due to its specific arrangement of phenyl rings and carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[4-(4-carboxyphenyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTIWOBQQYPTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391880 | |
Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13653-84-4 | |
Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Terphenyl-4,4''-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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